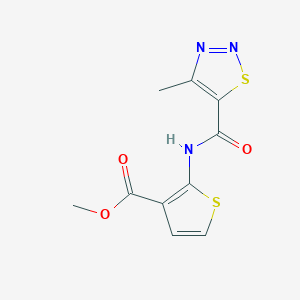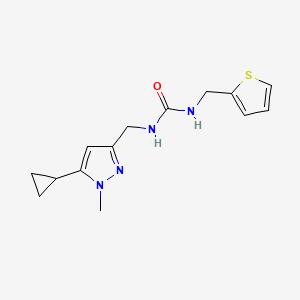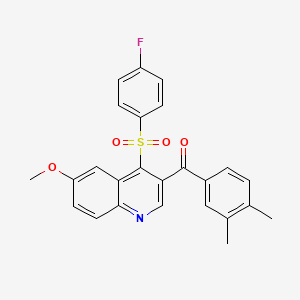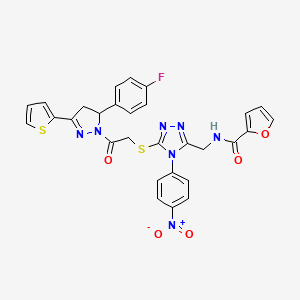![molecular formula C17H21N3O2 B2519547 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone CAS No. 2319850-91-2](/img/structure/B2519547.png)
1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone, also known as MPPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPPE is a synthetic compound that belongs to the class of pyrazole derivatives. It has a molecular formula of C21H26N2O2 and a molecular weight of 338.45 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems. 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone may also act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been shown to have several biochemical and physiological effects. In animal models, 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has also been shown to improve cognitive function and memory retention. Additionally, 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in high purity. It has also been extensively studied for its potential applications in various fields, which makes it a valuable tool for researchers. However, there are also limitations to the use of 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has not been extensively studied in humans, which limits its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study the effects of 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone in humans, which may provide valuable information for its use in clinical settings. Additionally, 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone may be used as a lead compound in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone involves the reaction of 2-(2-methylpyrazol-3-yl)-1-piperidinylmethanamine and 2-chloroethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of 60-80°C. The product is then purified by column chromatography to obtain 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone in high purity.
Aplicaciones Científicas De Investigación
1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been widely studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory retention. In pharmacology, 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been investigated for its potential use as a modulator of the dopamine and serotonin systems. In medicinal chemistry, 1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone has been studied for its potential use as a lead compound in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-15(10-11-18-19)16-9-5-6-12-20(16)17(21)13-22-14-7-3-2-4-8-14/h2-4,7-8,10-11,16H,5-6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJZWMHQQVPCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-phenoxyethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)
![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)
![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)

![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)

![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)